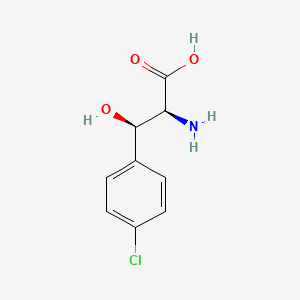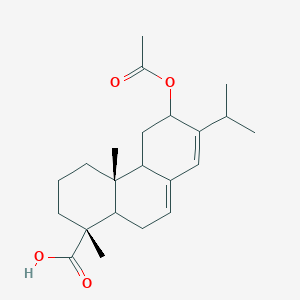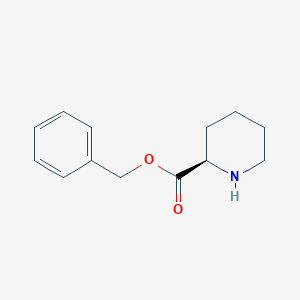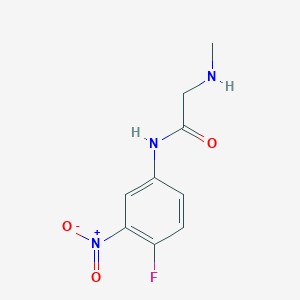![molecular formula C17H25BrN2O2 B12442807 1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-00-0](/img/structure/B12442807.png)
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc protecting group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected piperidine with a bromophenylamine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(3-bromo-phenylamino)-methyl]-piperidine: This compound has a similar structure but with the bromophenyl group attached at a different position on the piperidine ring.
1-Boc-3-[(4-bromo-phenylamino)-methyl]-piperidine: In this compound, the bromine atom is located at a different position on the phenyl ring.
1-Boc-3-[(3-chloro-phenylamino)-methyl]-piperidine: This compound has a chlorine atom instead of a bromine atom in the phenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
887587-00-0 |
|---|---|
Molekularformel |
C17H25BrN2O2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-6-13(12-20)11-19-15-8-4-7-14(18)10-15/h4,7-8,10,13,19H,5-6,9,11-12H2,1-3H3 |
InChI-Schlüssel |
FBCQVHHBOLSEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
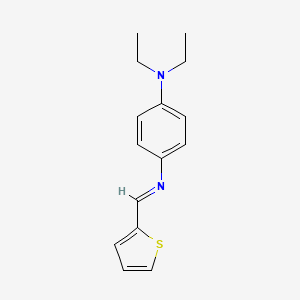
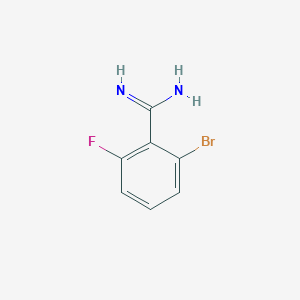
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)

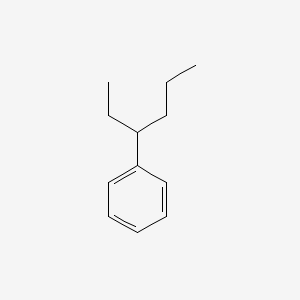
![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)
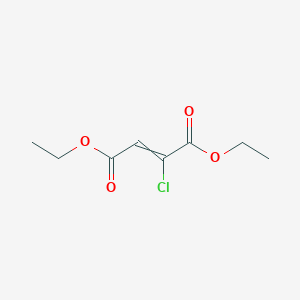
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
